Cas no 2137972-10-0 (tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate)

Technical Introduction: Tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate is a specialized carbamate-protected intermediate used in organic synthesis, particularly in the construction of complex molecules. Its structure features a tert-butyloxycarbonyl (Boc) protecting group, ensuring stability during multi-step reactions, while the benzyloxy and oxoheptynyl moieties offer versatile reactivity for further functionalization. The alkyne group enables click chemistry applications, such as Huisgen cycloadditions, and the ketone functionality allows for selective transformations. This compound is valuable in medicinal chemistry and materials science due to its modular design, facilitating the synthesis of tailored scaffolds with controlled stereochemistry. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate structure
2137972-10-0 structure
Product name:tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate
CAS No:2137972-10-0
MF:C19H25NO4
MW:331.40610575676
CID:5990150
PubChem ID:165954589

tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2137972-10-0
    • tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate
    • EN300-799257
    • Inchi: 1S/C19H25NO4/c1-6-10-16(21)17(20-18(22)24-19(3,4)5)14(2)23-13-15-11-8-7-9-12-15/h1,7-9,11-12,14,17H,10,13H2,2-5H3,(H,20,22)
    • InChI Key: WGTAWGFNPBZZAQ-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(C)C(C(CC#C)=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 331.17835828g/mol
  • Monoisotopic Mass: 331.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 64.6Ų

tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-799257-0.25g
tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate
2137972-10-0 95.0%
0.25g
$906.0 2025-02-21
Enamine
EN300-799257-1.0g
tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate
2137972-10-0 95.0%
1.0g
$986.0 2025-02-21
Enamine
EN300-799257-0.5g
tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate
2137972-10-0 95.0%
0.5g
$946.0 2025-02-21
Enamine
EN300-799257-2.5g
tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate
2137972-10-0 95.0%
2.5g
$1931.0 2025-02-21
Enamine
EN300-799257-10.0g
tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate
2137972-10-0 95.0%
10.0g
$4236.0 2025-02-21
Enamine
EN300-799257-0.1g
tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate
2137972-10-0 95.0%
0.1g
$867.0 2025-02-21
Enamine
EN300-799257-5.0g
tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate
2137972-10-0 95.0%
5.0g
$2858.0 2025-02-21
Enamine
EN300-799257-0.05g
tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate
2137972-10-0 95.0%
0.05g
$827.0 2025-02-21

Additional information on tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate

Professional Introduction to Tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate (CAS No. 2137972-10-0)

Tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate, with the CAS number 2137972-10-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in medicinal chemistry and drug development.

The molecular structure of Tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate is characterized by a complex arrangement of functional groups, including a tert-butyl group, a benzyloxy group, an oxoheptane backbone, and a terminal alkyne moiety. These structural features contribute to its distinct chemical behavior and reactivity, which are leveraged in synthetic chemistry and biological studies.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential therapeutic applications. Carbamates are known for their versatility in drug design, often serving as key intermediates in the synthesis of more complex molecules. The presence of the benzyloxy group in Tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate particularly enhances its solubility and stability, making it an attractive scaffold for further derivatization.

One of the most compelling aspects of this compound is its potential role in the development of new pharmaceuticals. The alkyne functionality at the 6-position of the heptane chain provides a reactive site for various chemical transformations, including cross-coupling reactions, which are widely used in modern drug synthesis. These reactions allow for the introduction of additional functional groups, thereby expanding the structural diversity of the molecule.

Recent studies have highlighted the importance of carbamate derivatives in medicinal chemistry. For instance, carbamates have been shown to exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for treating a variety of diseases. The specific arrangement of functional groups in Tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate suggests that it may possess similar bioactivity, although further research is needed to fully elucidate its pharmacological properties.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to achieve the desired molecular architecture. These methods highlight the compound's complexity and underscore the expertise required for its preparation.

In addition to its synthetic significance, Tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate has potential applications in materials science. The unique combination of functional groups makes it a versatile building block for designing novel polymers and coatings with tailored properties. For example, its alkyne moiety can be used to create conjugated polymers that exhibit optoelectronic characteristics, which are useful in organic electronics and photovoltaic devices.

The compound's stability under various conditions also makes it suitable for industrial applications. Unlike some other reactive intermediates that degrade rapidly upon exposure to air or moisture, Tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate maintains its integrity over extended periods, ensuring consistent performance in industrial processes. This characteristic is particularly valuable in large-scale manufacturing where reliability is paramount.

Ongoing research continues to explore new derivatives and analogs of this compound. By modifying specific functional groups or introducing additional moieties, scientists aim to enhance its bioactivity and expand its range of applications. Collaborative efforts between academia and industry are essential to translate these findings into practical solutions that benefit society.

The future prospects for Tert-butyl N-[2-(benzyloxy)-4-oxohept-6-yn-3-yl]carbamate appear promising as more data becomes available on its properties and potential uses. As synthetic methodologies advance and computational tools become more sophisticated, the design and optimization of such compounds will become increasingly efficient. This progress will undoubtedly accelerate the discovery of new drugs and materials based on this versatile scaffold.

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